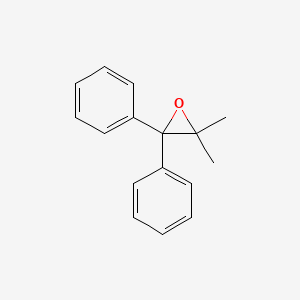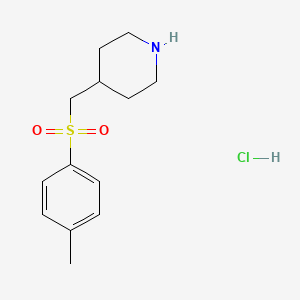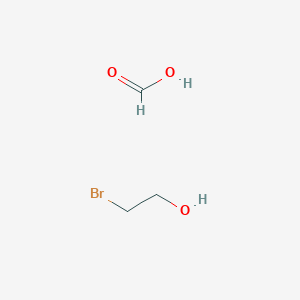
zinc;dioxouranium(2+);diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;dioxouranium(2+);diacetate is a coordination compound that combines zinc, uranium, and acetate ions. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of both zinc and uranium in the compound allows for a diverse range of chemical behaviors and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;dioxouranium(2+);diacetate typically involves the reaction of zinc acetate with uranyl acetate in an aqueous solution. The reaction can be represented as follows:
Zn(CH3COO)2+UO2(CH3COO)2→Zn;dioxouranium(2+);diacetate
The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired coordination compound. The mixture is stirred and heated to promote the reaction, followed by cooling and crystallization to isolate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and precise control of reaction parameters to achieve consistent product quality. The compound is typically produced in batch reactors, followed by filtration, washing, and drying to obtain the final product.
化学反应分析
Types of Reactions
Zinc;dioxouranium(2+);diacetate can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The uranium center in the compound can participate in redox reactions, altering its oxidation state.
Substitution Reactions: The acetate ligands can be replaced by other ligands in coordination chemistry reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of zinc hydroxide and uranyl hydroxide.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can be used to oxidize the uranium center.
Ligand Exchange Reagents: Such as ethylenediamine or other chelating agents, can facilitate substitution reactions.
Acidic or Basic Conditions: Hydrolysis reactions can be promoted under acidic or basic conditions, respectively.
Major Products Formed
Oxidation: Formation of higher oxidation state uranium compounds.
Substitution: Formation of new coordination compounds with different ligands.
Hydrolysis: Formation of zinc hydroxide and uranyl hydroxide.
科学研究应用
Chemistry
In chemistry, zinc;dioxouranium(2+);diacetate is used as a precursor for the synthesis of other uranium and zinc-containing compounds. It is also studied for its coordination chemistry and the interactions between metal centers and ligands.
Biology
The compound’s potential biological applications include its use in studying the effects of uranium compounds on biological systems. It can serve as a model compound for investigating the toxicity and bioavailability of uranium in living organisms.
Medicine
Research in medicine explores the use of this compound in radiopharmaceuticals for diagnostic imaging and cancer treatment. The radioactive properties of uranium make it suitable for such applications.
Industry
In industry, the compound is investigated for its potential use in catalysis and materials science. Its unique chemical properties may contribute to the development of new catalytic processes and advanced materials.
作用机制
The mechanism by which zinc;dioxouranium(2+);diacetate exerts its effects involves the interaction of the metal centers with various molecular targets. The zinc and uranium ions can coordinate with different ligands, influencing the compound’s reactivity and stability. The pathways involved may include redox reactions, ligand exchange, and hydrolysis, depending on the specific application and conditions.
相似化合物的比较
Similar Compounds
Zinc Acetate: A simpler compound containing only zinc and acetate ions.
Uranyl Acetate: Contains uranium and acetate ions, without zinc.
Zinc;dioxouranium(2+);dichloride: Similar coordination compound with chloride ligands instead of acetate.
Uniqueness
Zinc;dioxouranium(2+);diacetate is unique due to the combination of zinc and uranium in a single coordination compound. This dual-metal system allows for a broader range of chemical behaviors and potential applications compared to compounds containing only one of these metals. The presence of acetate ligands also influences the compound’s solubility, stability, and reactivity, making it distinct from other similar compounds.
属性
分子式 |
C4H6O6UZn+2 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC 名称 |
zinc;dioxouranium(2+);diacetate |
InChI |
InChI=1S/2C2H4O2.2O.U.Zn/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);;;;/q;;;;2*+2/p-2 |
InChI 键 |
JEDUGUYALAOZGE-UHFFFAOYSA-L |
规范 SMILES |
CC(=O)[O-].CC(=O)[O-].O=[U+2]=O.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(4-Ethylphenyl)phenyl]ethan-1-amine](/img/structure/B12080972.png)
![2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12080977.png)
![(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12080978.png)
![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)

![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)



![6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12081036.png)




